methyl (3S,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a chlorophenyl group, often using a halogenation reaction.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol.
Formation of the Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the chlorophenyl group.
Reduction: Reduction reactions could potentially reduce the ester group to an alcohol.
Substitution: The chlorophenyl group may undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate;hydrochloride
- Methyl (3S,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
Uniqueness
The uniqueness of methyl (3S,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride lies in its specific chemical structure, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H15Cl2NO2 |
---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
methyl (3S,4S)-4-(4-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)11-7-14-6-10(11)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H/t10-,11-;/m1./s1 |
InChI Key |
GAUUDZXLKADUHC-NDXYWBNTSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@@H]1C2=CC=C(C=C2)Cl.Cl |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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